molecular formula C11H14ClFN2O2 B8472443 Tert-butyl(5-amino-4-chloro-2-fluorophenyl)carbamate

Tert-butyl(5-amino-4-chloro-2-fluorophenyl)carbamate

Cat. No. B8472443
M. Wt: 260.69 g/mol
InChI Key: CAHHBFFKUTZOFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl(5-amino-4-chloro-2-fluorophenyl)carbamate is a useful research compound. Its molecular formula is C11H14ClFN2O2 and its molecular weight is 260.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl(5-amino-4-chloro-2-fluorophenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl(5-amino-4-chloro-2-fluorophenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tert-butyl(5-amino-4-chloro-2-fluorophenyl)carbamate

Molecular Formula

C11H14ClFN2O2

Molecular Weight

260.69 g/mol

IUPAC Name

tert-butyl N-(5-amino-4-chloro-2-fluorophenyl)carbamate

InChI

InChI=1S/C11H14ClFN2O2/c1-11(2,3)17-10(16)15-9-5-8(14)6(12)4-7(9)13/h4-5H,14H2,1-3H3,(H,15,16)

InChI Key

CAHHBFFKUTZOFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)N)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl(5-amino-2-fluorophenyl)carbamate (795 mg, 3.51 mmol) produced in Example D17(i) in N,N-dimethylformamide (15 mL) was added 1-chloropyrrolidine-2,5-dione (493 mg, 3.69 mmol), and the mixture was stirred at room temperature for 3 hr. To the reaction mixture was added saturated aqueous sodium hydrogen carbonate solution (50 mL), and the mixture was extracted with ethyl acetate (50 mL, 15 mL). The combined organic layer was washed with saturated brine (10 mL), and dried over anhydrous sodium sulfate. The insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=100/0→90/10), and the fractions containing the object product were concentrated under reduced pressure to give the title compound (727 mg, 79%) as a yellow solid.
Quantity
795 mg
Type
reactant
Reaction Step One
Quantity
493 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
79%

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